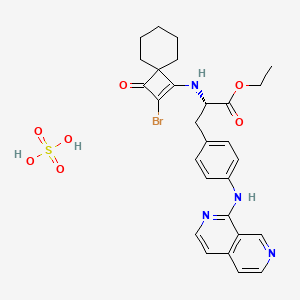

Zaurategrast ethyl ester sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of CDP323 sulfate involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of the bromine atom and other functional groups through halogenation and substitution reactions.

- Final purification and crystallization to obtain the pure compound .

Industrial production methods for CDP323 sulfate would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.

化学反応の分析

CDP323 sulfate undergoes various chemical reactions, including:

Hydrolysis: The compound is hydrolyzed in vitro using human liver and intestinal microsomes and recombinant human carboxylesterases.

Transesterification: In the presence of ethanol, CDP323 sulfate undergoes transesterification, which competes with hydrolysis without impairing the overall clearance of the ester prodrug.

Common reagents and conditions used in these reactions include human liver and intestinal microsomes, recombinant human carboxylesterases, and ethanol. The major products formed from these reactions are the hydrolyzed and transesterified derivatives of CDP323 sulfate.

科学的研究の応用

CDP323 sulfate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis. Its primary mechanism of action involves blocking the action of alpha4 integrin, which is expected to be of therapeutic benefit in managing autoimmune diseases .

Preclinical investigations have shown that CDP323 sulfate possesses anti-inflammatory properties, and phase 1 data in human volunteers have suggested that it is a potent and effective alpha4 integrin inhibitor that is well tolerated at oral doses up to 1000 milligrams twice daily .

作用機序

The mechanism of action of CDP323 sulfate involves preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain. This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration .

類似化合物との比較

CDP323 sulfate is similar to other alpha4 integrin antagonists, such as natalizumab, which is a monoclonal antibody used in the treatment of multiple sclerosis. CDP323 sulfate is unique in that it is a small-molecule prodrug, which allows for oral administration, whereas natalizumab is administered intravenously .

Similar compounds include:

Natalizumab: A monoclonal antibody that also targets alpha4 integrin.

Vedolizumab: Another monoclonal antibody that targets alpha4beta7 integrin and is used in the treatment of inflammatory bowel diseases.

CDP323 sulfate’s uniqueness lies in its small-molecule structure and oral bioavailability, which offers a more convenient administration route compared to intravenous monoclonal antibodies.

生物活性

Zaurategrast ethyl ester sulfate, also known as CDP323 sulfate, is a prodrug of CT7758 and primarily functions as an integrin antagonist targeting the α4β1 integrin (very late antigen 4, VLA-4). This compound has been investigated for its potential therapeutic applications in treating inflammatory and autoimmune disorders, particularly multiple sclerosis. Despite its promising biological activity, the drug's development was discontinued due to insufficient efficacy data during clinical trials.

- Molecular Formula : C26H25BrN4O3

- Molecular Weight : 521.406 g/mol

- Stereochemistry : Absolute configuration with one defined stereocenter

- Charge : Neutral

This compound exerts its biological effects by inhibiting the binding of VLA-4 to its ligands, which is crucial in the adhesion and migration of leukocytes. This inhibition leads to a reduction in inflammatory responses, making it a candidate for treating conditions driven by immune system dysregulation.

In Vitro Studies

In vitro studies have demonstrated that this compound has a significant inhibitory effect on the binding of VCAM-1 (vascular cell adhesion molecule 1) to lymphocytes. The compound has shown an IC₅₀ value indicating effective inhibition at low concentrations, which suggests strong potential for therapeutic applications.

In Vivo Studies

In vivo administration of Zaurategrast has been evaluated in various animal models. A notable study involved administering doses of 1000 mg and 2000 mg daily, which resulted in:

- Increased Total Lymphocyte Count : Significant increases were observed, indicating enhanced immune activity.

- Suppression of VCAM-1 Binding : The treatment effectively reduced unbound VLA-4 expression on lymphocytes, contributing to reduced inflammation.

| Dose (mg) | Total Lymphocyte Count Increase | VCAM-1 Binding Suppression |

|---|---|---|

| 1000 | Significant | Yes |

| 2000 | Significant | Yes |

Case Studies and Clinical Trials

Zaurategrast was primarily investigated for multiple sclerosis treatment. In a randomized clinical trial involving multiple sclerosis patients:

- Treatment Regimen : Participants received either Zaurategrast or placebo over a period of 28 days.

- Outcome Measures : The primary endpoints were changes in lymphocyte counts and clinical assessments of disease activity.

The results indicated that while Zaurategrast did increase lymphocyte counts and showed some immunomodulatory effects, the overall efficacy in reducing disease progression was not sufficient to justify continued development.

Safety and Toxicology

Preclinical studies have assessed the safety profile of this compound. Notably, genotoxicity assessments revealed some concerns regarding its metabolites. The compound's potential for inducing genotoxic effects was highlighted in studies examining sulfonate esters, which can be formed during metabolic processing.

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Ames Test | Potential genotoxicity noted |

| Long-term Toxicity Studies | No significant long-term adverse effects observed |

特性

IUPAC Name |

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQWVIKICWIKQ-FTBISJDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。